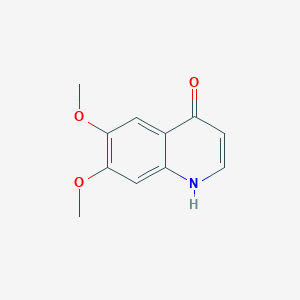

6,7-Dimethoxyquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPNCUTXVZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928537 | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-93-9, 127285-54-5 | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic routes, and its critical role as a precursor in the synthesis of targeted anticancer therapies, notably the multi-kinase inhibitors Tivozanib and Cabozantinib. This document includes detailed experimental protocols for its synthesis and subsequent transformations, alongside a summary of the biological activities of its important derivatives. Visualizations of synthetic workflows and relevant signaling pathways are provided to facilitate a deeper understanding of its application in drug discovery.

Chemical and Physical Properties

This compound, also known as 4-Hydroxy-6,7-dimethoxyquinoline, is a quinoline derivative with the chemical formula C₁₁H₁₁NO₃.[1] It typically appears as a yellowish-brown or light orange to yellow crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13425-93-9 | [1][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][4] |

| Molecular Weight | 205.21 g/mol | [1][4] |

| Appearance | Yellowish-brown to light orange/yellow solid | [1][2] |

| Melting Point | 192-194 °C or 227.0 to 231.0 °C | [1][2] |

| Boiling Point | 489.3 °C at 760 mmHg (Predicted: 370.9±37.0 °C) | [1][2] |

| Solubility | Soluble in water and various organic solvents; DMSO (Slightly), Methanol (Slightly, Sonicated) | [1][2] |

| Purity (typical) | ≥98.0% (HPLC) | [3] |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being a multi-step synthesis starting from 3,4-dimethoxyacetophenone and the Gould-Jacobs reaction.

Multi-step Synthesis from 3,4-Dimethoxyacetophenone

This synthetic route involves four key steps: nitration, condensation, reductive cyclization, and chlorination to a key intermediate.

Step 1: Nitration of 3,4-Dimethoxyacetophenone

-

In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA

-

Dissolve 2-nitro-4,5-dimethoxyacetophenone in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate.

-

Filter the solid and wash with cold toluene.

Step 3: Reductive Cyclization

-

Suspend the product from Step 2 in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Pressurize the reaction vessel with hydrogen gas.

-

Heat the mixture to approximately 100 °C and stir for 1-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines.[6] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7]

-

Combine 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate in a reaction flask.

-

Heat the mixture to 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

-

Dissolve the crude intermediate in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes to induce cyclization.

-

Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxy-6,7-dimethoxyquinoline.

-

Suspend the precipitate in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours to hydrolyze the ester.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

Filter and dry the solid.

-

Heat the carboxylic acid intermediate above its melting point (200-250 °C) to effect decarboxylation, yielding this compound.

-

Purify the product by recrystallization.

Role as a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drugs Tivozanib and Cabozantinib.[3][8] The first step in utilizing this intermediate is its conversion to the more reactive 4-chloro-6,7-dimethoxyquinoline.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

-

In a fume hood, charge a reaction flask with this compound.

-

Carefully add phosphorus oxychloride (POCl₃) in excess (typically 10-15 equivalents).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-chloro-6,7-dimethoxyquinoline by silica gel column chromatography.

Synthesis of Tivozanib and Cabozantinib

4-Chloro-6,7-dimethoxyquinoline serves as the scaffold upon which the remainder of the Tivozanib and Cabozantinib molecules are constructed through a series of condensation and substitution reactions.

Biological Activity and Applications

Anticancer Activity of Derivatives

Derivatives of 6,7-dimethoxyquinoline are potent inhibitors of several receptor tyrosine kinases (RTKs) that are crucial in cancer progression.

Tivozanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][8]

Cabozantinib is a multi-kinase inhibitor that targets both VEGFR and c-Met (hepatocyte growth factor receptor).[3][8] The c-Met signaling pathway is implicated in tumor cell proliferation, survival, motility, and invasion.[9]

Table 2: Anticancer Activity of 6,7-Dimethoxyquinoline Derivatives

| Derivative Class | Target(s) | Observed Activity | Reference(s) |

| Tivozanib | VEGFR-1, -2, -3 | Inhibition of angiogenesis, treatment of advanced renal cell carcinoma | [3][8] |

| Cabozantinib | c-Met, VEGFRs, AXL | Inhibition of tumor growth, proliferation, and invasion; treatment of medullary thyroid cancer and renal cell carcinoma | [3][8] |

| 4-Anilinoquinoline derivatives | AXL kinase, c-Met kinase | Potent inhibition with IC50 values as low as 3.5 nM for AXL and ~30 nM for c-Met | [1] |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Potent anticancer activity against a panel of 60 human tumor cell lines |

Note: No direct quantitative biological activity data (e.g., IC50, MIC) for this compound was found in the reviewed literature.

Signaling Pathways

The anticancer effects of Tivozanib and Cabozantinib are mediated through the inhibition of key signaling cascades.

Conclusion

This compound is a compound of high strategic importance in the field of pharmaceutical sciences. While its intrinsic biological activity is not well-documented, its role as a pivotal precursor in the synthesis of potent, clinically approved anticancer drugs like Tivozanib and Cabozantinib is well-established. The synthetic routes to this intermediate are robust and scalable, making it an accessible building block for drug discovery and development. The continued exploration of new derivatives based on the 6,7-dimethoxyquinoline scaffold holds promise for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. Buy this compound | 13425-93-9 [smolecule.com]

- 2. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

6,7-Dimethoxyquinolin-4-ol molecular structure and weight

An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline class. Its structure is characterized by a quinoline core substituted with two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 4th position. This compound exists in tautomeric equilibrium with 6,7-dimethoxy-1H-quinolin-4-one. It is a compound of significant interest in medicinal chemistry and pharmaceutical sciences, primarily serving as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its most notable application lies in its role as a key intermediate in the manufacturing of several multi-kinase inhibitors used in oncology, such as Cabozantinib and Tivozanib.[1][2][3] The structural features and chemical reactivity of this compound make it a valuable precursor for developing novel therapeutic agents.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system of a benzene ring and a pyridine ring. The specific arrangement of the methoxy and hydroxyl functional groups imparts distinct chemical properties to the molecule.[1] Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][4] |

| Molecular Weight | 205.21 g/mol | [1][2][4] |

| CAS Number | 13425-93-9 | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol | [1][5] |

| Appearance | Slightly pale yellow to yellow solid | [3][6] |

| Melting Point | 229 °C (decomposes) | [1][7] |

| Purity (Typical) | >98.0% (HPLC) | [1][3] |

| SMILES | COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | [2] |

| InChI Key | QOGPNCUTXVZQSL-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound starts from 3,4-dimethoxyacetophenone. The process involves several key stages:

-

Nitration: The starting material, 3,4-dimethoxyacetophenone, is treated with nitric acid. This introduces a nitro group at the ortho position relative to the acetyl group, yielding 2-nitro-4,5-dimethoxyacetophenone.[2]

-

Subsequent Steps: While the search results mention this starting point, a detailed protocol from a peer-reviewed source for the full conversion to the final product is not provided. However, another method describes the final isolation step:

-

Upon completion of the preceding reaction, the mixture is cooled to room temperature.

-

The solution is then acidified to a pH of approximately 6 using acetic acid.

-

The acidified solution is saturated with sodium chloride.

-

Extraction is performed with tetrahydrofuran (3 x 100 mL).

-

The combined organic layers are washed with brine and concentrated to yield this compound. A yield of 90% has been reported for this workup procedure.[6]

-

Structural Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which typically exceeds 98%.[1][3]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass.

-

Technique: ESI

-

m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0817

-

m/z found: 206.0815[1]

-

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of potent tyrosine kinase inhibitors, which are instrumental in cancer therapy.[1]

Synthesis of 4-chloro-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position of this compound is readily converted into a leaving group, typically a chloride, to facilitate subsequent nucleophilic substitution reactions. This conversion to 4-chloro-6,7-dimethoxyquinoline is a critical step in the synthesis of drugs like Cabozantinib and Tivozanib.[1][2] This chlorinated intermediate serves as a versatile substrate for constructing the final, more complex drug molecules.[1]

Application as a Precursor for Tyrosine Kinase Inhibitors

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines demonstrated potent inhibitory activity against the c-Met kinase, a key target in cancer therapy.[1] The availability and high purity of this compound are therefore critical for the production of these life-saving medications.[3]

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Role as a key intermediate in drug synthesis.

References

- 1. This compound | 13425-93-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 13425-93-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. 6,7-Dimethoxy-4-quinolinol | LGC Standards [lgcstandards.com]

- 5. CAS No.13425-93-9,4-Hydroxy-6,7-dimethoxyqunioline Suppliers [lookchem.com]

- 6. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 7. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]

Synthesis of 6,7-Dimethoxyquinolin-4-ol from 3,4-dimethoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, from the readily available starting material, 3,4-dimethoxyacetophenone. This document details the multi-step synthesis, including nitration, condensation, and reductive cyclization, providing explicit experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for the synthesis of several tyrosine kinase inhibitors used in oncology. Its synthesis from 3,4-dimethoxyacetophenone is a reliable and scalable process. The overall synthetic transformation is depicted below:

Detailed Synthetic Protocol

The synthesis is performed in three distinct steps, each with its own specific conditions and work-up procedures.

Step 1: Nitration of 3,4-dimethoxyacetophenone

The first step involves the regioselective nitration of the aromatic ring of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone.

Experimental Protocol:

To a solution of 3,4-dimethoxyacetophenone (20.0 g, 111 mmol) in 45 ml of glacial acetic acid, red fuming nitric acid (22.0 ml) is added dropwise while maintaining the temperature with an ice-water bath. After the addition is complete, the reaction mixture is stirred for an additional 20 minutes. The mixture is then poured into water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-nitro-4,5-dimethoxyacetophenone.[1]

| Parameter | Value | Reference |

| Yield | 58% | [1] |

| Melting Point | 134 °C | [1] |

| ¹H NMR (CDCl₃, 80 MHz) | δ 7.60 (s, 1H), 6.75 (s, 1H), 3.93 (s, 6H), 2.42 (s, 3H) | [1] |

| IR (cm⁻¹) | 1680 (C=O) | [1] |

Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The intermediate, 2-nitro-4,5-dimethoxyacetophenone, is then condensed with DMF-DMA to form the corresponding enaminone.

Experimental Protocol:

A mixture of 2-nitro-4,5-dimethoxyacetophenone and toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to 105-110 °C and stirred for approximately 20 hours. After cooling to room temperature, the solid product is collected by filtration and washed with toluene.

| Parameter | Value | Reference |

| Representative Yield | 99% (for a similar reaction) |

Note: While a specific yield for this step was not found, a yield of 99% has been reported for a closely related condensation reaction involving a substituted acetophenone and DMF-DMA.

Step 3: Reductive Cyclization

The final step involves the reduction of the nitro group of the enaminone intermediate, followed by an intramolecular cyclization to form the desired this compound. A common and effective method for this transformation is the use of iron powder in acetic acid.

Experimental Protocol:

To a solution of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in acetic acid, iron powder is added. The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). The combined organic layers are dried over a drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to afford this compound.

| Parameter | Value |

| Melting Point | 277-281 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (br s, 1H), 7.85 (d, 1H), 7.40 (s, 1H), 7.10 (s, 1H), 5.95 (d, 1H), 3.85 (s, 3H), 3.80 (s, 3H) |

| Molecular Weight | 205.21 g/mol |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,4-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 49-51 |

| 2-Nitro-4,5-dimethoxyacetophenone | C₁₀H₁₁NO₅ | 225.20 | 134[1] |

| 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | C₁₄H₁₈N₂O₅ | 294.31 | Not available |

| This compound | C₁₁H₁₁NO₃ | 205.21 | 277-281 |

Conclusion

The synthesis of this compound from 3,4-dimethoxyacetophenone via a three-step sequence of nitration, condensation, and reductive cyclization is a practical and efficient method. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The use of readily available reagents and well-established reaction conditions makes this synthetic route amenable to scale-up for the production of this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Classical Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the core classical methods for the synthesis of quinoline and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making a deep understanding of its synthetic routes essential for innovation. This document details the fundamental named reactions, providing clear, step-by-step experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms to facilitate comprehension and application in a research and development setting.

The Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis.[1] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction is known to be highly exothermic.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein.[1][4] The aniline then undergoes a Michael addition to the acrolein. Following this, an acid-catalyzed cyclization and subsequent dehydration yield a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[2][4]

References

The Pivotal Role of the 6,7-Dimethoxyquinolin-4-ol Scaffold in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinolin-4-ol is a heterocyclic aromatic compound that has emerged as a critical structural motif in the development of targeted anticancer therapies. While the compound itself displays limited direct biological activity, its rigid quinoline core, substituted with methoxy groups at the 6 and 7 positions and a hydroxyl group at the 4-position, provides an ideal scaffold for the synthesis of potent and selective inhibitors of key oncogenic signaling pathways. This technical guide delves into the significant biological activities of derivatives built upon the this compound core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows. The primary focus of this guide is on the anticancer properties of these derivatives, which predominantly function as inhibitors of crucial protein kinases and topoisomerase I.

Core Biological Activities of this compound Derivatives

The main therapeutic potential of compounds derived from this compound lies in their anticancer activity. This is achieved through the inhibition of several key molecular targets involved in tumor growth, proliferation, angiogenesis, and metastasis.

Kinase Inhibition

A significant number of derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling is implicated in numerous cancers. Derivatives of 6,7-dimethoxy-4-anilinoquinoline have shown potent inhibitory activity against c-Met. For instance, compound 12n , a 6,7-dimethoxy-4-anilinoquinoline derivative possessing a benzimidazole moiety, exhibited a half-maximal inhibitory concentration (IC50) of 0.030 ± 0.008 µM against c-Met kinase.[1][2]

Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and AXL receptor tyrosine kinase are also critical targets in cancer therapy, primarily due to their roles in angiogenesis and tumor progression. The multi-kinase inhibitor Cabozantinib, which is synthesized from a 6,7-dimethoxyquinoline core, is a potent inhibitor of VEGFR2 (IC50 = 0.035 nM), c-Met (IC50 = 1.3 nM), and AXL (IC50 = 7 nM).[3]

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[4] Certain molecules can stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4] A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[5][6] Compound 14m from this series demonstrated significant in vitro anticancer activity across a panel of 60 human cancer cell lines, with a full panel mean-graph midpoint (MG-MID) for growth inhibition (GI50) of 1.26 μM.[5][6] This compound was particularly effective against leukemia, colon cancer, and melanoma cell lines.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative derivatives based on the 6,7-dimethoxyquinoline scaffold.

Table 1: c-Met Kinase Inhibitory Activity and In Vitro Anticancer Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

| Compound | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |

| 12n | c-Met | 0.030 ± 0.008 | A549 (Lung) | - | [1][2] |

| MCF-7 (Breast) | - | [1][2] | |||

| MKN-45 (Gastric) | - | [1][2] |

Table 2: In Vitro Anticancer Activity of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (Compound 14m) as a Topoisomerase I Inhibitor

| Cancer Type | Cell Line | GI50 (µM) | Reference |

| Full Panel MG-MID | - | 1.26 | [5][6] |

| Leukemia | SR | 0.133 | [5] |

| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 | [5] |

| Colon Cancer | COLO 205 | 0.401 | [5] |

| CNS Cancer | SF-295 | 0.328 | [5] |

| Melanoma | LOX IMVI | 0.116 | [5] |

| SK-MEL-5 | 0.247 | [5] | |

| Ovarian Cancer | NCI/ADR-RES | 0.458 | [5] |

| Renal Cancer | CAKI-1 | 0.188 | [5] |

| Breast Cancer | T-47D | 0.472 | [5] |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 6,7-dimethoxyquinoline derivatives.

Caption: Inhibition of the c-Met signaling pathway by a 6,7-dimethoxy-4-anilinoquinoline derivative.

Caption: Inhibition of the VEGFR signaling pathway by a 6,7-dimethoxyquinoline derivative.

Caption: Mechanism of Topoisomerase I inhibition by a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. The following sections provide overviews of common experimental protocols used to evaluate the biological activity of 6,7-dimethoxyquinoline derivatives.

In Vitro Kinase Inhibition Assay (c-Met Example)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Overview:

-

Reagent Preparation: Prepare solutions of recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (a 6,7-dimethoxyquinoline derivative) in an appropriate kinase assay buffer.[7][8]

-

Reaction Setup: In a microplate, combine the c-Met kinase, substrate, and various concentrations of the test compound.[7]

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a controlled temperature for a specific duration.[8]

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of ATP consumed (e.g., Kinase-Glo® assay) or detecting the phosphorylated substrate using a specific antibody (e.g., TR-FRET or ELISA).[7][9]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: General workflow for an MTT cytotoxicity assay.

Protocol Overview:

-

Cell Culture: Culture the desired cancer cell lines in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 6,7-dimethoxyquinoline derivative. Include appropriate controls (e.g., vehicle control, positive control).

-

Incubation: Incubate the plates for a defined period (typically 48-72 hours).

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Topoisomerase I DNA Cleavage Assay

This assay is used to identify compounds that stabilize the TOP1-DNA cleavage complex, a hallmark of TOP1 inhibitors.

Caption: General workflow for a Topoisomerase I DNA cleavage assay.

Protocol Overview:

-

DNA Substrate Preparation: A DNA fragment, often a supercoiled plasmid or a specific oligonucleotide, is radiolabeled (e.g., at the 3'-end with ³²P).[10][11][12][13]

-

Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human TOP1 enzyme in the presence of various concentrations of the test compound (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative).[10][12]

-

Reaction Termination: The reaction is stopped, typically by the addition of a denaturing agent like sodium dodecyl sulfate (SDS), which traps the TOP1 covalently bound to the DNA.[10]

-

Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[10][11]

-

Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the amount of cleaved DNA fragments compared to the control indicates that the compound stabilizes the TOP1-DNA cleavage complex.[10][12]

Conclusion

The this compound scaffold is a cornerstone in the design and synthesis of a new generation of targeted anticancer agents. While the parent molecule itself is not the primary active agent, its structural framework has proven to be exceptionally versatile for developing potent inhibitors of key oncogenic drivers, including c-Met, VEGFR, and Topoisomerase I. The derivatives of this compound have demonstrated significant efficacy in preclinical studies, with some, like Cabozantinib, achieving clinical success. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and more effective cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these important compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 6,7-Dimethoxyquinolin-4-ol Derivatives in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol serves as a foundational scaffold in the synthesis of numerous potent anti-cancer agents. While the parent compound is primarily a key intermediate, its derivatives have been extensively studied to elucidate their mechanisms of action in cancer cells.[1][2] This technical guide provides an in-depth analysis of the core anti-neoplastic activities stemming from the 6,7-dimethoxyquinoline framework, focusing on the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to offer a comprehensive resource for oncology researchers and drug development professionals.

Introduction: The 6,7-Dimethoxyquinoline Scaffold in Cancer Therapy

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant efficacy as anti-cancer agents.[3] The 6,7-dimethoxyquinoline core, in particular, is a crucial structural motif found in multi-kinase inhibitors such as Cabozantinib and Tivozanib.[1][2] These drugs target a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. The versatility of the this compound structure allows for chemical modifications that yield derivatives with diverse and potent anti-cancer activities, including the inhibition of topoisomerase I and tubulin polymerization.[1][3] This whitepaper will dissect the primary mechanisms through which these derivatives exert their cytotoxic effects on cancer cells.

Core Mechanisms of Action

The anti-cancer properties of 6,7-dimethoxyquinoline derivatives are primarily attributed to their ability to interfere with several key cellular processes essential for cancer cell proliferation and survival.

Multi-Targeted Kinase Inhibition

A prominent mechanism of action for 6,7-dimethoxyquinoline derivatives is the inhibition of multiple receptor tyrosine kinases.

-

c-Met (HGF Receptor) Inhibition: The HGF/c-Met signaling pathway is a critical driver in many cancers, promoting cell proliferation, survival, and motility. Derivatives of 6,7-dimethoxyquinoline, specifically 6,7-dimethoxy-4-anilinoquinolines, have shown potent inhibitory activity against c-Met kinase.[1]

-

AXL Kinase Inhibition: AXL kinase is a receptor tyrosine kinase implicated in tumor growth, metastasis, and the development of drug resistance.[1] Several derivatives have been identified as potent inhibitors of AXL kinase.[1]

-

VEGFR Inhibition: Tivozanib, a derivative of this compound, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a critical role in angiogenesis.[2]

-

Other Kinase Targets: The quinoline scaffold has also been leveraged to develop inhibitors of other kinases such as FLT3 and c-KIT.[4]

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a novel class of topoisomerase I (TOP1) inhibitors.[1][3] These compounds stabilize the TOP1-DNA cleavage complex, which leads to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells where TOP1 levels are elevated.[3]

Interference with Tubulin Polymerization

The 6,7-dimethoxyquinoline framework has been explored as a scaffold for developing agents that disrupt tubulin polymerization.[1] Tubulin is essential for the formation of microtubules and the mitotic spindle, which are necessary for cell division. By interfering with tubulin dynamics, these derivatives can induce cell cycle arrest and apoptosis.[1]

Induction of Apoptosis

A common outcome of treatment with 6,7-dimethoxyquinoline derivatives is the induction of apoptosis. This is often evidenced by morphological changes, DNA fragmentation (TUNEL assay), and the modulation of apoptosis-related proteins.[5] Studies have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as an increase in p53 levels.[5]

Cell Cycle Arrest

Derivatives of the 6,7-dimethoxyquinoline scaffold have been shown to induce cell cycle arrest at different phases. For instance, some derivatives cause G2/M arrest through the downregulation of cyclin B1 and cdk1.[5] Others have been observed to block the cell cycle in the G0/G1 phase.[6][7]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro anti-cancer activity of various 6,7-dimethoxyquinoline derivatives across a range of human cancer cell lines.

Table 1: IC50 and GI50 Values of 6,7-Dimethoxyquinoline Derivatives as Kinase Inhibitors

| Derivative | Target Kinase(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 12n | c-Met | Not Specified | 0.030 ± 0.008 | [1][4] |

| Unnamed Derivative | AXL | Not Specified | 0.0035 | [4] |

| Unnamed Derivative | AXL | Not Specified | 0.01 | [1] |

| 4-anilinoquinoline derivative | c-Met | Not Specified | ~0.030 | [4] |

Table 2: GI50 Values of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors

| Derivative | Cancer Type | Cell Line | GI50 (µM) | Reference |

| Compound 14m | Full Panel MG-MID | NCI-60 | 1.26 | [1][3][8] |

| Colon Cancer | COLO205 | 0.401 | [3] | |

| Leukemia | SR | 0.133 | [3][4] | |

| Melanoma | LOX IMVI | 0.116 - 0.227 | [1][3][8] | |

| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 | [3][4] | |

| Ovarian Cancer | NCI/ADR-RES | 0.247 | [3] | |

| Renal Cancer | CAKI-1 | 0.458 | [3] | |

| Breast Cancer | T-47D | 0.472 | [3] | |

| CNS Cancer | SF-295 | 0.328 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 6,7-dimethoxyquinoline derivatives.

Cell Viability and Cytotoxicity Assay (SRB Assay)

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: The unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The GI50 (50% growth inhibition) values are calculated from dose-response curves.[3]

Apoptosis Analysis (TUNEL-DAPI Double Staining)

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-labeled dUTP) according to the manufacturer's protocol to label the 3'-OH ends of fragmented DNA.

-

DAPI Staining: The cells are then counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.

-

Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive), while all cell nuclei will show blue fluorescence (DAPI positive).[5]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cancer cells are treated with the compound for the desired time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the intensity of PI fluorescence.[5]

Western Blot Analysis

-

Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Cyclin B1, cdk1) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by 6,7-dimethoxyquinoline derivatives.

Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) and Tubulin Pathways.

Figure 2: Mechanism of Topoisomerase I Inhibition.

Figure 3: Induction of the Intrinsic Apoptotic Pathway.

Conclusion

This compound is a vital structural starting point for the development of potent and clinically relevant anti-cancer drugs. The derivatives synthesized from this core scaffold exhibit a multi-faceted mechanism of action, targeting key oncogenic drivers and cellular processes. Their ability to inhibit critical tyrosine kinases, disrupt DNA replication and repair via topoisomerase I inhibition, interfere with cell division, and induce programmed cell death underscores the therapeutic potential of the 6,7-dimethoxyquinoline framework. This technical guide provides a foundational understanding for researchers and scientists to further explore and exploit this versatile scaffold in the design of next-generation oncology therapeutics.

References

- 1. This compound | 13425-93-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 13425-93-9 [smolecule.com]

- 5. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 6,7-Dimethoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinolin-4-ol (CAS No: 13425-93-9) is a pivotal intermediate in the synthesis of several multi-kinase inhibitors used in oncology.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, reaction kinetics, and the purity of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offers detailed experimental protocols for their determination, and explores the biological context of its derivatives through signaling pathway diagrams.

Core Chemical and Physical Properties

This compound is a quinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[2] The molecule's structure, featuring two methoxy groups at positions 6 and 7 and a hydroxyl group at position 4, imparts specific chemical properties that are foundational to its role as a synthetic precursor.[3] It typically appears as a light orange to yellow crystalline powder.[4]

| Property | Value | Source(s) |

| CAS Number | 13425-93-9 | [2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Physical Form | Solid, powder to crystal | [4] |

| Color | Light orange to Yellow to Green | [4] |

| Melting Point | 227.0 to 231.0 °C | [4] |

| pKa (Predicted) | 4.26 ± 0.40 | [4] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. A Material Safety Data Sheet (MSDS) indicates that no data is available for water solubility. However, qualitative assessments suggest it is slightly soluble in specific organic solvents. The strategic placement of the 6,7-dimethoxy substituents is noted to enhance solubility compared to unsubstituted quinoline derivatives.[3]

| Solvent | Solubility | Notes | Source(s) |

| Water | No data available | - | [5] |

| DMSO | Slightly Soluble | - | [4] |

| Methanol | Slightly Soluble | Sonication may be required | [4] |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods to determine both kinetic and thermodynamic solubility.

This method determines the equilibrium solubility of a compound, which is crucial for pre-formulation and understanding its behavior in a saturated state.[6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

HPLC-UV system

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. This ensures that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or roller system at a constant ambient temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Reporting: Express the solubility in units of µg/mL or µM.

Caption: General workflow for thermodynamic solubility determination.

Stability Profile and Degradation Pathways

This compound is reported to be stable under recommended storage conditions, which include storage at room temperature in a tightly sealed container under an inert atmosphere.[5] However, forced degradation studies on structurally similar quinoline-based kinase inhibitors suggest potential degradation pathways.

| Stress Condition | Expected Stability/Degradation Pathway | Recommended Storage Practice |

| Hydrolysis | Susceptible to degradation under acidic or basic conditions. | Store in a desiccator; avoid acidic/basic conditions. |

| Oxidation | The electron-rich dimethoxy groups may be prone to oxidation. | Store under an inert atmosphere (e.g., nitrogen, argon). |

| Photodegradation | The quinoline core is susceptible to light-induced degradation. | Store in light-resistant containers (e.g., amber vials). |

| Thermal | Generally stable at recommended storage temperatures. | Store at room temperature (long-term at 2-8°C or -20°C). |

Note: This data is extrapolated from studies on closely related 4-phenoxy-quinoline derivatives and serves as a general guide.[8]

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

pH meter, heating block or oven, photostability chamber

-

Stability-indicating HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a defined period (e.g., 8 hours), taking samples at intermediate time points. Neutralize before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for a defined period (e.g., 4 hours), taking samples at intermediate time points. Neutralize before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a set period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

-

Data Interpretation:

-

Calculate the percentage of degradation. The target degradation is typically between 5-20% to ensure that the method is challenged without generating secondary or irrelevant degradants.[11]

-

Perform a mass balance calculation to account for all material.

-

Characterize the structure of significant degradation products.

-

Biological Context: Role in Signaling Pathways

This compound is a crucial building block for synthesizing potent tyrosine kinase inhibitors that target key signaling pathways implicated in cancer.[1] Derivatives of this compound are known to inhibit AXL kinase and modulate the HGF/c-Met pathway, both of which are critical for cancer cell growth, survival, and metastasis.

AXL Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers several downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and resistance to therapy.[3][5]

Caption: AXL kinase signaling and point of inhibition.

HGF/c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, initiates a signaling cascade involving pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for oncogenesis. Inhibitors derived from the 6,7-dimethoxyquinoline scaffold can block the ATP-binding site of the c-Met kinase.[12]

Caption: HGF/c-Met signaling and point of inhibition.

Conclusion

While quantitative data on the solubility of this compound is sparse, its qualitative profile and the stability characteristics inferred from related compounds provide a solid foundation for its use in research and development. The provided experimental protocols offer a clear path for researchers to generate precise, quantitative data essential for process optimization and formulation development. Understanding its role as a precursor to potent kinase inhibitors that modulate critical oncogenic pathways like AXL and c-Met underscores its significance in modern drug discovery. Rigorous characterization of its solubility and stability is a crucial step in the successful synthesis of next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 13425-93-9 [smolecule.com]

- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gould-Jacobs Reaction: Synthesis of Quinolines and their Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile methodology for the synthesis of quinolines and their 4-hydroxy derivatives. First described by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction has become indispensable in the synthesis of a wide array of biologically active compounds, including antimalarials, antibacterial agents, and other pharmaceuticals. This technical guide provides a comprehensive overview of the Gould-Jacobs reaction, including its mechanism, modern adaptations, quantitative data, and detailed experimental protocols.

Core Principles: The Reaction Mechanism

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds through the following key stages:

-

Condensation: The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the β-carbon of the malonic ester derivative, followed by the elimination of an alcohol (e.g., ethanol) to form an anilinomethylenemalonate intermediate.[1]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system. This step typically requires temperatures above 250 °C.[1]

-

Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, usually with a strong base like sodium hydroxide, to the corresponding carboxylic acid.[1]

-

Decarboxylation: Finally, the 4-hydroxyquinoline-3-carboxylic acid is heated to induce decarboxylation, yielding the desired 4-hydroxyquinoline product.[1]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Visualizing the Pathway: Reaction Mechanism Diagram

Caption: The four main stages of the Gould-Jacobs reaction.

Quantitative Data: A Comparative Analysis

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time, as well as the electronic nature of the substituents on the aniline ring. Modern microwave-assisted synthesis has shown significant advantages over classical conventional heating methods in terms of reduced reaction times and often improved yields.

Table 1: Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEM

The following table summarizes the results from a study comparing different microwave conditions for the reaction of aniline and diethyl ethoxymethylenemalonate (DEEM).

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |

| 1 | 250 | 10 | 15 | 1 |

| 2 | 300 | 10 | 24 | 37 |

| 3 | 250 | 20 | 15 | 1 |

| 4 | 300 | 20 | 24 | 28 |

| 5 | 300 | 5 | 20 | 47 |

Data sourced from a Biotage application note.[2]

Analysis of this data indicates that higher temperatures are crucial for the intramolecular cyclization.[2] At 250 °C, the yield remains very low even after 20 minutes. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at this high temperature can lead to product degradation, as seen in the drop in yield from 10 to 20 minutes.[2] The optimal condition in this study was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[2]

Table 2: Conventional Heating Gould-Jacobs Reaction with Substituted Anilines

Data for the conventional heating method is compiled from various sources and demonstrates the influence of aniline substituents on the yield of the cyclized product (ethyl 4-hydroxyquinoline-3-carboxylate derivative). The reaction is typically carried out in a high-boiling solvent like diphenyl ether at temperatures around 250-260 °C.

| Aniline Derivative | Substituent Nature | Typical Yield (%) |

| m-Toluidine | Electron-donating | ~70-80 |

| p-Anisidine | Electron-donating | ~85-95 |

| p-Chloroaniline | Electron-withdrawing (weakly deactivating) | ~55-65 |

| m-Nitroaniline | Electron-withdrawing (strongly deactivating) | Low to moderate |

Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

As the data suggests, anilines with electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), generally provide good to excellent yields of the cyclized product. Conversely, anilines with electron-withdrawing groups, like nitro (-NO₂), tend to give lower yields under conventional heating conditions.

Experimental Protocols

The following are detailed methodologies for performing the Gould-Jacobs reaction using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2]

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

-

Microwave vial (e.g., 2.5 mL) with a magnetic stirring bar

-

Microwave synthesis system

-

Acetonitrile (for washing)

Procedure:

-

To a microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[2]

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes).[2]

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[2]

-

Dry the resulting solid under vacuum.

-

The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of quinolones via the Gould-Jacobs reaction.

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous pharmaceutical agents. Some notable examples include:

-

Antimalarials: The synthesis of 4,7-dichloroquinoline, a key intermediate for the production of chloroquine and hydroxychloroquine, can be achieved using the Gould-Jacobs reaction.[3]

-

Antibacterial Agents: Several quinolone and fluoroquinolone antibiotics, which are broad-spectrum antibacterial drugs, are synthesized using methodologies derived from the Gould-Jacobs reaction.

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) glafenine and floctafenine are synthesized using this reaction.[1]

Conclusion

The Gould-Jacobs reaction remains a powerful and relevant tool in synthetic organic chemistry. Its ability to construct the quinoline ring system has made it a vital reaction in the development of a wide range of pharmaceuticals. While the classical high-temperature protocol is effective, modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency and speed of this important transformation, making it more amenable to the demands of modern drug discovery and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists working in the field.

References

The 6,7-Dimethoxyquinoline Scaffold: A Versatile Core for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, the 6,7-dimethoxyquinoline scaffold has emerged as a particularly fruitful starting point for the development of potent and selective modulators of critical cellular targets, primarily in the realm of oncology, with burgeoning potential in neuroprotection and anti-inflammatory applications. Its synthetic accessibility and the amenability of its structure to modification have allowed for the generation of a diverse library of compounds with significant therapeutic promise.[1]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the 6,7-dimethoxyquinoline core, with a focus on quantitative data, detailed experimental methodologies, and visualization of key molecular pathways.

Therapeutic Applications

The primary therapeutic application of the 6,7-dimethoxyquinoline scaffold investigated to date is in oncology . Derivatives have been developed as potent inhibitors of several key targets involved in cancer cell proliferation, survival, migration, and DNA replication.[2] Emerging research also points towards potential applications in neurodegenerative diseases and inflammatory conditions .

Anticancer Activity

The anticancer properties of 6,7-dimethoxyquinoline derivatives stem from their ability to inhibit crucial enzymes and disrupt signaling pathways that are frequently dysregulated in cancer.

1. c-Met Kinase Inhibition: The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis.[2] A number of 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[2][3] One notable example, compound 12n , demonstrated a potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[3]

2. Topoisomerase I (TOP1) Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoils during replication and transcription.[1] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines function as TOP1 inhibitors by stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and apoptosis in cancer cells.[4] Compound 14m from this class has shown potent anticancer activity against a panel of 60 cancer cell lines, with GI50 values in the sub-micromolar range for numerous lines, including leukemia (SR, GI50 = 0.133 µM) and melanoma (LOX IMVI, GI50 = 0.116 µM).[4]

3. Aurora Kinase B (AURKB) Relocation Blockade: Aurora Kinase B is a key regulator of mitosis, and its overexpression is common in many cancers.[5] A brominated 4-phenoxy-quinoline derivative, LXY18 , acts not by inhibiting the kinase activity of AURKB, but by preventing its proper localization during mitosis.[5][6] This disruption of AURKB relocation leads to mitotic catastrophe and apoptosis in cancer cells, with LXY18 showing a minimum effective concentration (MEC) of 3.5 nM for inducing polyploidy.[5][6]

Potential Neuroprotective Applications

While direct studies on 6,7-dimethoxyquinoline for neuroprotection are limited, related structures like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown promise. These compounds are being investigated for their potential in treating neurodegenerative disorders like Parkinson's disease.[7][8] The neuroprotective mechanisms of related heterocyclic compounds often involve the modulation of pathways related to oxidative stress, neuroinflammation, and apoptosis, suggesting a potential avenue for future research into the 6,7-dimethoxyquinoline scaffold.[9][10]

Potential Anti-inflammatory and Cardiovascular Applications

Quinoline derivatives, in general, have been explored for a wide range of biological activities, including anti-inflammatory and cardiovascular effects.[6] For instance, some 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (a closely related scaffold) have been synthesized and shown to possess anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.772 µg/ml in an in-vitro protein denaturation assay.[11] Some quinoline-embelin derivatives have also been investigated for cardioprotective effects against doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis.[12] These findings suggest that the 6,7-dimethoxyquinoline scaffold may also warrant investigation for these therapeutic areas.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative 6,7-dimethoxyquinoline derivatives against various molecular targets and cancer cell lines.

Table 1: c-Met Kinase Inhibition and Anticancer Activity of 6,7-Dimethoxy-4-anilinoquinolines [2]

| Compound | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12n | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

| Cabozantinib | 0.005 ± 0.001 | N/A | N/A | N/A |

| Data for Cabozantinib (a known c-Met inhibitor) is provided for reference. N/A: Not Available. |